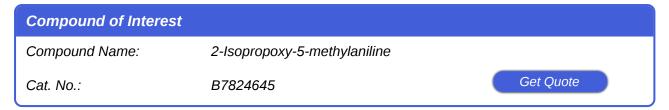


An In-depth Technical Guide to 2-Isopropoxy-5methylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Isopropoxy-5-methylaniline**, along with a generalized experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Core Compound Properties

2-Isopropoxy-5-methylaniline is a chemical intermediate that holds potential for applications in the pharmaceutical and agrochemical industries[1]. Its structural characteristics, including the presence of an aniline moiety, an isopropoxy group, and a methyl group on the benzene ring, make it a versatile building block for the synthesis of more complex molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for **2-Isopropoxy-5-methylaniline** and its hydrochloride salt.



Identifier	Value	Source
IUPAC Name	5-Methyl-2-(propan-2- yloxy)aniline	
CAS Number	69676-24-0	
Molecular Formula	C10H15NO	
Molecular Weight	165.23 g/mol	
Physicochemical Property	Value	Source
Boiling Point (Predicted)	262.7 ± 20.0 °C	
Density (Predicted)	0.999 ± 0.06 g/cm ³	
Hydrochloride Salt Properties	Value	Source
CAS Number	1190021-87-4	[2]
Molecular Formula	C10H16CINO	[2]
Molecular Weight	201.69 g/mol	[2]

Experimental Protocols: A Generalized Synthesis Approach

While specific, detailed experimental protocols for the synthesis of **2-Isopropoxy-5-methylaniline** are not readily available in the public domain, a general synthetic strategy can be inferred from methodologies used for structurally similar compounds, such as 2-isopropoxy-5-methyl-4-isonipecotic aniline and 2-isopropoxy-5-methyl-4-(piperidine-4-yl) aniline[1][3]. The following represents a plausible, generalized multi-step synthesis.

Step 1: Nitration of a Substituted Toluene

Foundational & Exploratory





The synthesis can commence with a substituted toluene, such as 2-chloro-4-fluorotoluene, which undergoes nitration to introduce a nitro group onto the aromatic ring.

- Reactants: 2-chloro-4-fluorotoluene, Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
- Procedure: The toluene derivative is slowly added to the nitrating mixture under controlled temperature conditions. The reaction is monitored until completion.
- Work-up: The reaction mixture is poured onto ice, and the product is extracted with an
 organic solvent. The organic layer is then washed, dried, and concentrated.

Step 2: Nucleophilic Substitution to Introduce the Isopropoxy Group

The resulting nitro compound is then subjected to a nucleophilic substitution reaction to replace a leaving group (e.g., a halogen) with the isopropoxy group.

- Reactants: The nitrated intermediate, Isopropanol, a strong base (e.g., sodium hydroxide or potassium hydroxide).
- Procedure: The reactants are heated in a suitable solvent. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
- Work-up: After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine, yielding the target **2-Isopropoxy-5-methylaniline**. A common method for this transformation is catalytic hydrogenation.

- Reactants: The isopropoxy-substituted nitro compound, a reducing agent (e.g., hydrogen gas), a catalyst (e.g., palladium on carbon or platinum dioxide)[1].
- Solvent: A suitable solvent such as methanol, ethanol, or ethyl acetate is used[1].



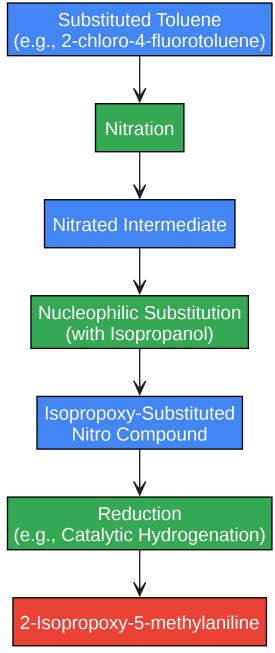
- Procedure: The nitro compound is dissolved in the solvent, the catalyst is added, and the
 mixture is subjected to hydrogenation under a specific pressure of hydrogen gas until the
 uptake of hydrogen ceases[1].
- Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, which may be further purified by distillation or chromatography.

Logical Workflow for Generalized Synthesis

The following diagram illustrates the logical progression of the generalized synthetic pathway described above.



Generalized Synthesis Workflow for 2-Isopropoxy-5-methylaniline



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Caption: Generalized Synthesis Workflow.

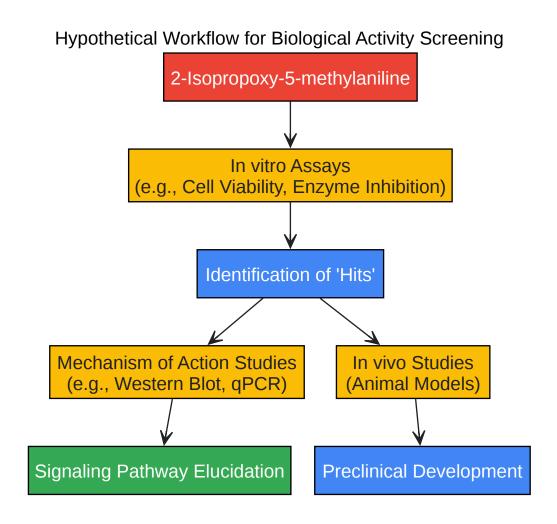
Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the direct biological activities and associated signaling pathways of **2-Isopropoxy-5-methylaniline**.



However, the broader class of anilide derivatives has been investigated for various biological effects. For instance, certain salicylanilide-based peptidomimetics have demonstrated antibacterial and anticancer properties[4]. The biological profile of **2-Isopropoxy-5-methylaniline** remains an area for future research and exploration.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like **2-Isopropoxy-5-methylaniline**.



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Caption: Biological Activity Screening Workflow.

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